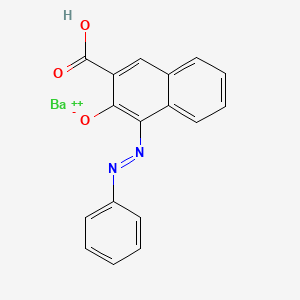
Brilliant lake red R
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brilliant lake red R is a complex organic compound known for its vibrant color properties. It is commonly used as a pigment in various industrial applications. The compound is characterized by its unique structure, which includes a barium ion coordinated to a naphthalenecarboxylate moiety with a phenylazo group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Brilliant lake red R typically involves the diazotization of aniline followed by coupling with 3-hydroxy-2-naphthalenecarboxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The resulting product is then treated with barium chloride to precipitate the barium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is often subjected to purification steps such as recrystallization to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Brilliant lake red R undergoes various chemical reactions, including:
Oxidation: The phenylazo group can be oxidized to form different products.
Reduction: The azo bond can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic conditions.
Major Products
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Amines are the primary products.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Brilliant lake red R has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in spectrophotometric analysis.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Widely used as a pigment in paints, inks, and plastics due to its vibrant color and stability.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The phenylazo group can participate in electron transfer reactions, making it useful in redox processes. The barium ion enhances the stability of the compound, allowing it to maintain its structure under various conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Brilliant lake red R: Known for its vibrant color and stability.
Barium 3-hydroxy-4-(methylazo)-2-naphthalenecarboxylate: Similar structure but with a methyl group instead of a phenyl group.
Barium 3-hydroxy-4-(ethylazo)-2-naphthalenecarboxylate: Contains an ethyl group, offering different solubility properties.
Uniqueness
This compound stands out due to its unique combination of a phenylazo group and a barium ion, providing both vibrant color and enhanced stability. This makes it particularly valuable in applications requiring long-lasting pigments.
Eigenschaften
CAS-Nummer |
16508-79-5 |
|---|---|
Molekularformel |
C14H34O6Si2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 4,8-dioxotricyclo[3.3.1.1~3,7~]decane-2-carboxylate](/img/structure/B1175572.png)
![4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline](/img/structure/B1175573.png)
![Bicyclo[2.2.1]heptane-2,3,5,6-tetrol](/img/structure/B1175578.png)

![[Ethyl(methyl)amino]-hydroxy-oxoazanium](/img/structure/B1175581.png)
